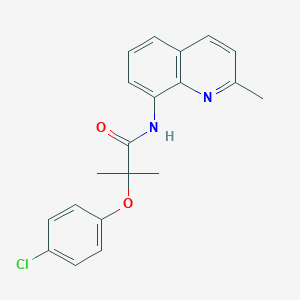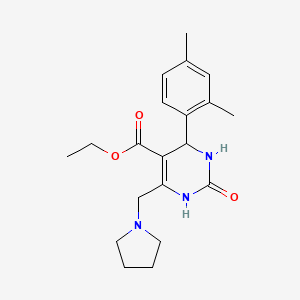![molecular formula C14H7N5O4S B11453953 4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole](/img/structure/B11453953.png)
4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles and oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of both benzoxadiazole and oxadiazole rings in the structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole derivative with a thiol compound.
Formation of the benzoxadiazole ring: This can be done by cyclization of an appropriate precursor under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under reducing conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar compounds include other benzoxadiazole and oxadiazole derivatives. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For example:
Benzoxadiazole derivatives: These compounds are known for their fluorescence and are used in imaging and sensing applications.
Oxadiazole derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of 4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole lies in its combined structural features, which impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H7N5O4S |
|---|---|
Molecular Weight |
341.30 g/mol |
IUPAC Name |
7-nitro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C14H7N5O4S/c20-19(21)9-6-7-10(12-11(9)17-23-18-12)24-14-16-15-13(22-14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
NGNCQCYADVLMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide](/img/structure/B11453872.png)
![Methyl 4-(2-methylphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11453874.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide](/img/structure/B11453882.png)
![7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11453890.png)
![N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11453894.png)
![{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B11453899.png)
![1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide](/img/structure/B11453906.png)

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11453917.png)

![Methyl 4-(2,5-dimethylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11453927.png)
![6-benzyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11453937.png)
![3-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B11453940.png)
![8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11453950.png)
